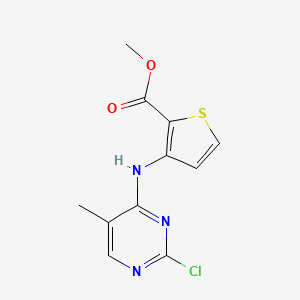
Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with different carbonyl compounds under specific conditions. Industrial production methods often utilize microwave-assisted synthesis to achieve higher yields and faster reaction times .
Chemical Reactions Analysis
Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus pentasulfide, thioglycolic acid derivatives, and α,β-acetylenic esters . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in medicinal chemistry and material science. Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities . They are also used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives often act as inhibitors of various enzymes and receptors, leading to their therapeutic effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate can be compared with other thiophene derivatives such as suprofen and articaine . These compounds share similar structural features but differ in their specific pharmacological activities and applications. Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic .
Biological Activity
Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C11H10ClN3O2
- Molecular Weight : 253.67 g/mol
The structure features a thiophene ring attached to a pyrimidine derivative, which is significant for its biological properties.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrimidine, including those similar to this compound, exhibit promising antitumor activities. For instance, a related compound was shown to inhibit the growth of various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells. The IC50 values for these compounds reached as low as 0.35 μM against A549 cells, indicating potent activity against tumor proliferation .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 9u | A549 | 0.35 |
| Compound 9u | MCF-7 | 3.24 |
| Compound 9u | PC-3 | 5.12 |
The mechanism by which these compounds exert their antitumor effects often involves the inhibition of specific kinases such as the epidermal growth factor receptor (EGFR). The introduction of the thiophene moiety is believed to enhance binding affinity towards these targets, promoting apoptosis in cancer cells and cell cycle arrest in the G2/M phase .
Antimicrobial Activity
In addition to antitumor properties, this compound has been evaluated for its antimicrobial efficacy. Studies indicate that related compounds demonstrate significant antibacterial activity against ESBL-producing E. coli strains. The binding interactions with bacterial proteins suggest a potential for these compounds to act as novel β-lactamase inhibitors .
Case Studies
-
Antitumor Efficacy :
- In a study assessing various pyrimidine derivatives, this compound showed significant inhibition of tumor growth in vitro. The study highlighted its ability to induce apoptosis and inhibit cell proliferation effectively.
- Antimicrobial Properties :
Properties
Molecular Formula |
C11H10ClN3O2S |
|---|---|
Molecular Weight |
283.73 g/mol |
IUPAC Name |
methyl 3-[(2-chloro-5-methylpyrimidin-4-yl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C11H10ClN3O2S/c1-6-5-13-11(12)15-9(6)14-7-3-4-18-8(7)10(16)17-2/h3-5H,1-2H3,(H,13,14,15) |
InChI Key |
SHKWCWRYEFEBAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1NC2=C(SC=C2)C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















